

(1S,2R)-2-Amino-1,2-diphenylethanol physical and chemical properties

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Compound of Interest

(1S,2R)-2-Amino-1,2diphenylethanol

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An In-depth Technical Guide to (1S,2R)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and reagent in asymmetric synthesis. Its stereochemically defined structure, featuring two chiral centers, makes it a valuable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use and analysis, and its application in key synthetic workflows.

Core Physical and Chemical Properties

(1S,2R)-2-Amino-1,2-diphenylethanol is a white to light-yellow crystalline powder.[1] The physical and chemical properties are summarized in the table below, providing a compiled resource for laboratory and research applications.



Property	Value	Source(s)
Molecular Formula	C14H15NO	[1][2]
Molecular Weight	213.28 g/mol	
CAS Number	23364-44-5	
Appearance	White to light-yellow crystalline powder	[1]
Melting Point	142-144 °C	
Boiling Point	374.3 ± 37.0 °C at 760 mmHg	
Optical Rotation	$[\alpha]^{25}/D +7.0^{\circ}$ (c = 0.6 in ethanol)	
Solubility	DMSO: 50 mg/mL. Soluble in polar solvents like ethanol.	
рКа	Not available	_
Density	~1.1 g/cm³	_

Spectroscopic Data

- ¹H NMR: Spectra available in common deuterated solvents such as DMSO-d6.
- IR: Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds are observable.
- Mass Spectrometry: The compound can be analyzed by GC-MS.[3]

Crystal Structure

The crystal structure of the racemic mixture of cis-2-amino-1,2-diphenylethanol has been determined. In the crystal, enantiomers are linked by O—H···N hydrogen bonds, forming helical columnar structures.[2]

Experimental Protocols



Synthesis of (1S,2R)-2-Amino-1,2-diphenylethanol

A common method for the synthesis of erythro-amino alcohols like **(1S,2R)-2-amino-1,2-diphenylethanol** is the stereoselective catalytic hydrogenation of α -hydroxy ketoximes. A representative procedure starting from benzoin is outlined below.

Step 1: Oximation of Benzoin

- Dissolve benzoin in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
- Reflux the mixture for a specified time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- After cooling, the benzoin oxime product is typically precipitated by adding water and can be collected by filtration.

Step 2: Catalytic Hydrogenation of Benzoin Oxime

- Dissolve the synthesized benzoin oxime in a suitable solvent, often an alcohol like ethanol.
- Add a hydrogenation catalyst, such as Palladium on charcoal (Pd/C).
- Carry out the hydrogenation reaction under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature and pressure. The erythro diastereomer is typically the major product.[4]
- Monitor the reaction by TLC. Upon completion, the catalyst is removed by filtration through a
 pad of Celite.
- The filtrate is concentrated under reduced pressure to yield the crude product, which is a racemic mixture of (1S,2R) and (1R,2S)-2-amino-1,2-diphenylethanol.

Step 3: Chiral Resolution (if starting from racemic material) Resolution of the racemic mixture can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization.



Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Solvent Selection: Based on solubility data, a suitable solvent for recrystallization is one in
which the compound is sparingly soluble at room temperature but highly soluble at elevated
temperatures. Alcohols such as ethanol or methanol, or a mixed solvent system like
ethanol/water, are good starting points.

Procedure:

- Dissolve the crude (1S,2R)-2-amino-1,2-diphenylethanol in a minimum amount of the hot recrystallization solvent.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
- Perform a hot gravity filtration to remove insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5][6]

Analytical Methods: Enantiomeric Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the enantiomeric purity of **(1S,2R)-2-amino-1,2-diphenylethanol**.

- Column: A chiral stationary phase (CSP) is required. A Larihc CF6-P HPLC column (150 mm
 × 4.6 mm, 5-μm particle diameter) has been shown to be effective.[7]
- Mobile Phase: Different mobile phase systems can be employed for the separation of the enantiomers. A typical system is a mixture of hexane and ethanol (e.g., 80:20 v/v) with acidic and basic additives to improve peak shape and resolution.[7] For example, 0.3% (v/v)



trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (TEA) can be added to the polar modifier (ethanol).[7]

- Flow Rate: A typical flow rate is 1 mL/min.[7]
- Detection: UV detection at 254 nm is suitable due to the presence of the phenyl groups.[7]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as ethanol, at a concentration of approximately 1 mg/mL.[7]

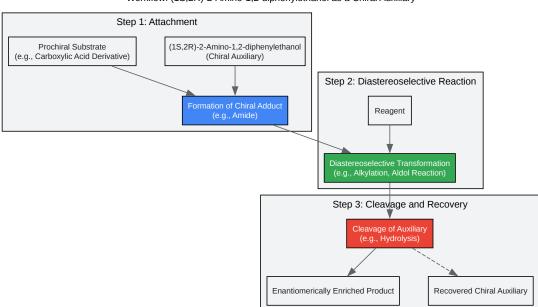
Key Applications and Workflows

(1S,2R)-2-Amino-1,2-diphenylethanol is primarily used in two significant applications in asymmetric synthesis, which are visualized below.

As a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.





Workflow: (1S,2R)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

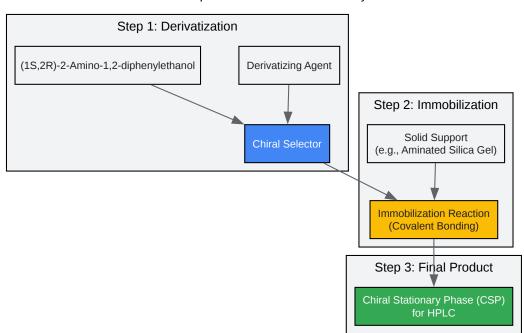
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Caption: General workflow for the use of **(1S,2R)-2-Amino-1,2-diphenylethanol** as a chiral auxiliary.

In the Preparation of Chiral Stationary Phases (CSPs)

(1S,2R)-2-Amino-1,2-diphenylethanol can be used to prepare chiral selectors which are then immobilized on a solid support (like silica gel) to create a Chiral Stationary Phase for HPLC.[8]





Workflow: Preparation of a Chiral Stationary Phase

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Caption: Workflow for preparing a Chiral Stationary Phase using **(1S,2R)-2-Amino-1,2-diphenylethanol**.

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